molecular formula C15H16N2O3 B2637820 3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 1903891-09-7

3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2637820
CAS No.: 1903891-09-7
M. Wt: 272.304
InChI Key: FVSZZVWGPAHDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine” is a structurally complex heterocyclic compound featuring three key components:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom, commonly found in pharmaceuticals and agrochemicals due to its electron-deficient nature and ability to engage in hydrogen bonding .
  • Azetidine ring: A four-membered saturated nitrogen-containing ring. Azetidines are increasingly utilized in drug discovery for their conformational rigidity and metabolic stability .
  • 2,5-Dimethylfuran-3-carbonyl group: A substituted furan derivative acting as a carbonyl-linked substituent.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-6-14(11(2)19-10)15(18)17-8-13(9-17)20-12-4-3-5-16-7-12/h3-7,13H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSZZVWGPAHDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the azetidine and furan intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple the furan and azetidine intermediates with the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The azetidine ring can be reduced to form azetidines with different substituents.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution on the pyridine ring can introduce various functional groups.

Scientific Research Applications

3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of “3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine”, we compare it with structurally and functionally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Log Kow (Predicted) Water Solubility (mg/L) Key References
3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine Azetidine, dimethylfuran, pyridine ~335* ~2.8† <100‡ Inferred
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone () Methoxy, methyl, acetyl groups 165.2 1.5 450
2,5-Xylenol () Dimethylphenol 122.16 1.9 3835
3-Acetylpyridine () Acetyl group 121.14 0.8 Highly soluble
Adipate salt of azetidine-pyrrolopyrimidine derivative () Azetidine, piperidine, pyrrolopyrimidine 677.6 (free base) ~3.5 Low (salt form improves)

*Estimated based on formula (C₁₈H₂₀N₂O₄).
†Predicted using EPI Suite, accounting for furan’s lipophilicity.
‡Inferred from hydrophobic substituents (azetidine, dimethylfuran).

Structural Features and Functional Groups

  • Azetidine vs.
  • Furan vs. Phenol/Acetyl Groups: The 2,5-dimethylfuran-3-carbonyl group contributes higher lipophilicity (Log Kow ~2.8) compared to phenolic (e.g., 2,5-Xylenol, Log Kow 1.9) or acetylated pyridines (e.g., 3-acetylpyridine, Log Kow 0.8) .

Pharmacological Potential

  • Kinase Inhibition : The compound’s azetidine-pyridine scaffold resembles kinase inhibitors (e.g., crizotinib analogs), where azetidine improves metabolic stability over morpholine or piperidine .
  • Solubility Challenges : The dimethylfuran group likely reduces water solubility compared to polar derivatives like 3-acetylpyridine, necessitating salt formulations (e.g., adipate salts in ) for bioavailability .

Biological Activity

The compound 3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C14H17N3O3
Molecular Weight: 273.30 g/mol
CAS Number: 2742060-84-8

The compound consists of a pyridine ring linked to an azetidine moiety that is further substituted with a 2,5-dimethylfuran-3-carbonyl group. This unique structure may contribute to its biological activity by influencing its interactions with various biological targets.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition: The presence of the pyridine ring may facilitate interactions with enzymes, potentially acting as an inhibitor in metabolic pathways.
  • Receptor Binding: The azetidine structure could enable binding to specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Antioxidant Activity: The furan moiety may exhibit antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.

Anticancer Properties

Recent studies have indicated that related compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from furan and azetidine frameworks have shown selective toxicity towards malignant cells while sparing non-malignant cells.

Case Study: Cytotoxicity Evaluation

  • Cell Lines Tested: Human promyelocytic leukemia HL-60 and squamous cell carcinoma HSC-2, HSC-3, HSC-4.
  • Methodology: Cells were treated with varying concentrations of the compound (0 to 100 µM) for 48 hours, followed by viability assays using the MTT method.
  • Results: Compounds displayed a selective index indicating higher toxicity to malignant cells compared to non-malignant cells, suggesting potential as an anticancer agent .
CompoundCC50 (µM)Selectivity Index
3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridineTBDTBD
Reference Compound (Melphalan)251.5

Antiviral Activity

Research into related derivatives has suggested antiviral properties, particularly against viral infections that exploit cellular machinery for replication. The mechanism may involve inhibition of viral entry or replication within host cells.

Synthesis and Characterization

The synthesis of 3-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multi-step organic reactions:

  • Synthesis of the furan derivative.
  • Formation of the azetidine ring through cyclization.
  • Coupling the two structures via the carbonyl group.

This synthetic route allows for modification and optimization to enhance biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.